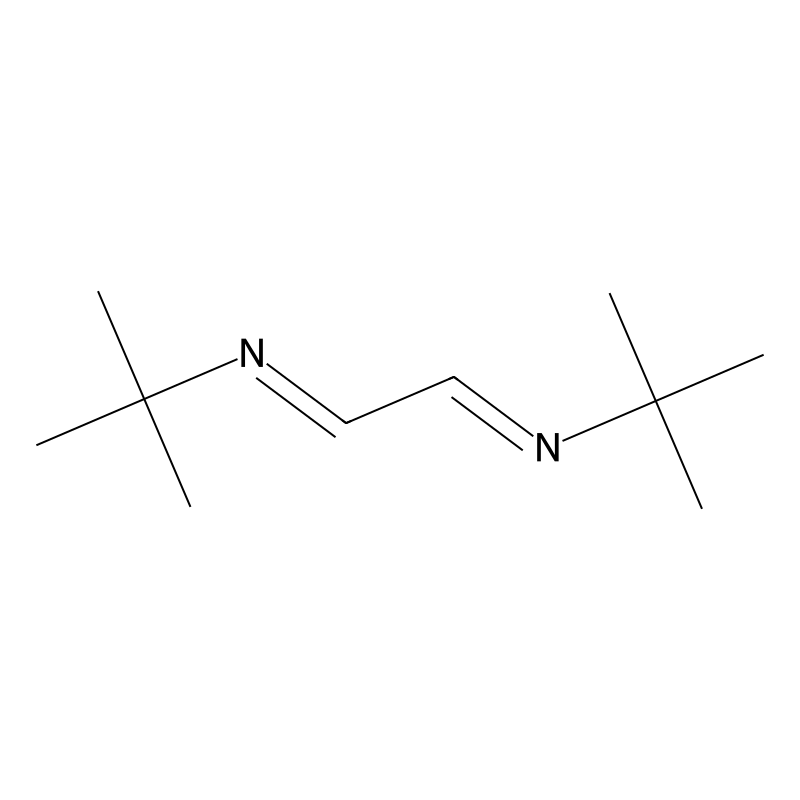2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Identification
2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl)-, also known as N,N'-diisopropylethylenediamine (N,N'-diisopropyl-1,2-diaminoethane), is a chemical compound with the formula C8H16N2. It is a colorless liquid with a characteristic amine odor PubChem: .
Potential Research Applications
Due to its structure containing amine functional groups and the presence of two nitrogen atoms, 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl)- might hold some promise for research in various fields. Here are some potential areas:
- Corrosion Inhibition: Amines can act as corrosion inhibitors by forming a protective layer on metal surfaces. Research has been conducted on the use of various amines for corrosion protection ScienceDirect. Studies could explore the effectiveness of 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl)- in this application.
- Organic Synthesis: Diamines can be used as building blocks or catalysts in organic synthesis reactions. Research could investigate the use of 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl)- as a reagent or precursor in the synthesis of other molecules.
2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-) is a compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. It is classified as a diamine due to the presence of two amine groups, which contribute to its reactivity and potential applications in various chemical processes. The compound's structure features a central ethylene bridge connecting two 2-propanamine moieties, enhancing its stability and solubility in organic solvents .
- Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles, attacking electrophilic centers in organic substrates.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or secondary amines.
- Acylation Reactions: The amine groups can react with acyl chlorides or anhydrides to form amides.
These reactions are crucial for synthesizing more complex molecules in organic chemistry .
Several methods exist for synthesizing 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-):
- Condensation of Amines: Reacting 2-propanamine with an appropriate carbonyl compound (like formaldehyde) under acidic conditions can yield the desired product through a condensation reaction.
- Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form the corresponding amine.
- Direct Amination: Using ammonia or primary amines in the presence of catalysts under high temperature and pressure may also lead to the formation of this compound.
Each method varies in efficiency and yield based on reaction conditions such as temperature, solvent choice, and catalysts used .
The compound has several notable applications:
- Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
- Polymer Production: Its amine functionalities make it suitable for producing polyamides and other polymeric materials.
- Corrosion Inhibitors: Due to its ability to form protective films on metal surfaces, it can be utilized as a corrosion inhibitor in industrial applications .
Interaction studies involving 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-) focus on its reactivity with various substrates. These studies are essential for understanding its behavior in biological systems and its potential environmental impact. Investigations into its interactions with proteins or enzymes could reveal insights into its effects on metabolic pathways and toxicity levels .
Several compounds share structural similarities with 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-). Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Propanamine (Isopropylamine) | Primary Amine | Simpler structure; widely used as a solvent |
| N,N-Dimethyl-1-butanamine | Secondary Amine | Higher molecular weight; different branching |
| 1,3-Diaminopropane | Diamine | Linear structure; used in polymer synthesis |
| 1,2-Diaminocyclohexane | Cycloalkane Diamine | Cyclic structure; unique steric properties |
The uniqueness of 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-) lies in its dual amine functionality linked by an ethylene bridge, which enhances its reactivity compared to simpler amines while offering stability not found in more branched or cyclic structures .








